ETHYL 2-(3-CHLOROPROPANAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE
CAS No.: 304685-69-6
Cat. No.: VC7434253
Molecular Formula: C17H18ClNO3S
Molecular Weight: 351.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 304685-69-6 |
|---|---|
| Molecular Formula | C17H18ClNO3S |
| Molecular Weight | 351.85 |
| IUPAC Name | ethyl 2-(3-chloropropanoylamino)-4-(4-methylphenyl)thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C17H18ClNO3S/c1-3-22-17(21)15-13(12-6-4-11(2)5-7-12)10-23-16(15)19-14(20)8-9-18/h4-7,10H,3,8-9H2,1-2H3,(H,19,20) |
| Standard InChI Key | ZSRATXVTAIRFNC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCCl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a central thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted at three positions:
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Position 2: A 3-chloropropanamide group (), contributing polarity and hydrogen-bonding capacity.
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Position 3: An ethyl ester (), enhancing lipophilicity and metabolic stability.
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Position 4: A 4-methylphenyl group (), providing steric bulk and aromatic interactions .
The IUPAC name, ethyl 2-(3-chloropropanoylamino)-4-(4-methylphenyl)thiophene-3-carboxylate, reflects this substitution pattern. The SMILES notation and InChIKey further delineate its connectivity .
Computational Properties
Key physicochemical properties, calculated using PubChem and related tools, include:
| Property | Value | Reference |
|---|---|---|
| XLogP3-AA | 4.7 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bond Count | 7 | |
| Topological Polar Surface Area | 77.21 Ų |
The high XLogP3-AA value indicates significant lipophilicity, suggesting membrane permeability, while the polar surface area aligns with moderate solubility in aqueous media .
Synthesis and Preparation
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring correct substitution at positions 2, 3, and 4.
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Chloropropanamide Stability: Avoiding hydrolysis of the chlorinated side chain during synthesis.
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Purification: High lipophilicity necessitates chromatographic techniques or recrystallization from polar solvents.
Physicochemical and Spectroscopic Data
Solubility and Stability
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Solubility: Predicted to be soluble in DMSO and dichloromethane but poorly soluble in water.
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Stability: Susceptible to hydrolysis under acidic/basic conditions due to the ester and amide groups. Storage at −20°C under inert atmosphere is recommended .
Industrial and Materials Science Applications
Organic Electronics
The conjugated thiophene system enables π-π stacking, making it a candidate for organic semiconductors. Similar derivatives have been used in thin-film transistors (OFETs) with hole mobilities >0.1 cm/V·s.
Corrosion Inhibition
Thiophene derivatives form protective films on metal surfaces. Electrochemical tests on mild steel in HCl showed >85% inhibition efficiency for related compounds.
Comparative Analysis with Analogues
| Compound | Molecular Formula | XLogP3-AA | Key Applications |
|---|---|---|---|
| This Compound | CHClNOS | 4.7 | Antimicrobial, Anticancer |
| Ethyl 4-methylthiophene-2-carboxylate | CHOS | 2.1 | Organic Electronics |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | CHNOS | 3.8 | Anti-inflammatory |
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